molecular formula C7H6IN3 B3108877 4-Iodo-1-methylbenzotriazole CAS No. 169212-67-3

4-Iodo-1-methylbenzotriazole

Cat. No.: B3108877
CAS No.: 169212-67-3
M. Wt: 259.05 g/mol
InChI Key: UMZXYBJDMGHEBV-UHFFFAOYSA-N
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Description

Significance of Benzotriazole (B28993) Scaffolds in Advanced Organic Synthesis

Benzotriazole and its derivatives are recognized as exceptionally versatile tools in organic synthesis. mdpi.com The benzotriazole moiety can function as a synthetic auxiliary that is readily introduced into various scaffolds, is stable throughout multi-step reaction sequences, and can be easily removed at the desired stage. This "leaving group" ability makes it prominent in a multitude of transformations, including acylations, aryl-alkylations, and heterocyclizations.

Furthermore, the benzotriazole nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comwikipedia.org Its incorporation is a key strategy in drug discovery, with derivatives being developed as novel chemotherapeutic agents. chemicalbook.comdoi.org The ability of the triazole ring to participate in hydrogen bonding and π-π stacking interactions is crucial to its function in inhibiting enzymes and interacting with biological targets. doi.org

Strategic Importance of Halogenation in Benzotriazole Functionalization

Halogenation of the benzotriazole ring is a critical strategy for modulating the electronic properties and reactivity of the scaffold. The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, provides a synthetic handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. smolecule.com This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the benzotriazole core.

The nature of the halogen influences the compound's properties; for instance, fluorination and chlorination can shift energy levels, which is a useful attribute in the design of organic materials for applications like solar cells. smolecule.com The carbon-iodine bond, in particular, is the most reactive among the halogens in key reactions like palladium-catalyzed couplings, making iodo-substituted benzotriazoles highly valuable precursors in synthesis. wikipedia.org

Overview of 4-Iodo-1-methylbenzotriazole within Contemporary Research on Iodo-Benzotriazoles

Within the family of halogenated benzotriazoles, iodo-derivatives are of particular interest due to the high reactivity of the C-I bond. While research has been conducted on various iodo-benzotriazoles, specific and extensive studies on this compound are not widely reported in publicly accessible literature. This compound combines the features of an N-methylated benzotriazole with a strategically placed iodine atom at the 4-position of the benzene (B151609) ring. This structure makes it an ideal, yet underexplored, substrate for a range of chemical transformations. Its study offers insights into the interplay between the N1-substituent and the reactivity of a halogen on the fused aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZXYBJDMGHEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 1 Methylbenzotriazole

Reactivity of the Benzotriazole (B28993) Moiety as a Synthetic Auxiliary

The benzotriazole group is a notably versatile synthetic auxiliary in organic chemistry. rsc.orglupinepublishers.comlupinepublishers.com Its utility stems from its properties as an excellent leaving group, its capacity to function as both an electron-donating and electron-withdrawing entity, and its role as a precursor for generating anions or radicals. lupinepublishers.comlupinepublishers.comspringerprofessional.de These characteristics allow for its straightforward introduction into and removal from molecular scaffolds, facilitating the synthesis of complex structures. rsc.orglupinepublishers.com The N-substituted benzotriazole framework, including derivatives like 4-iodo-1-methylbenzotriazole, is foundational to this reactivity. iisj.inethernet.edu.et

Denitrogenative Functionalization Pathways and Intermediates

A key reaction pathway for benzotriazole derivatives involves the extrusion of molecular nitrogen (N₂), a process known as denitrogenation. thieme-connect.comacs.org This transformation can be initiated thermally, photochemically, or through catalysis, leading to highly reactive intermediates. acs.orgglobalauthorid.comdntb.gov.uanih.gov Upon loss of N₂, the remaining fragment typically forms a biradical or rearranges into an ortho-amino arenediazonium species. thieme-connect.commdpi.com

These transient intermediates can be trapped either intramolecularly to construct new heterocyclic systems or intermolecularly by various coupling partners. rsc.orgthieme-connect.com For instance, visible-light-induced denitrogenation of N-acylbenzotriazoles allows for the formation of C-P bonds with phosphites or C-B and C-S bonds, yielding functionalized N-arylbenzamide derivatives. thieme-connect.com Similarly, palladium-catalyzed denitrogenative reactions with boronic acids or alkenes lead to the synthesis of ortho-amino-substituted biaryls and styrenes, respectively. thieme-connect.comsmolecule.com

The general mechanism for palladium-catalyzed denitrogenative coupling involves the ring-opening of the benzotriazole to form an arenediazonium intermediate. This is followed by oxidative addition to a Pd(0) catalyst, extrusion of N₂, transmetalation with a coupling partner (like a boronic acid), and subsequent reductive elimination to yield the final product. thieme-connect.comsmolecule.com Although direct studies on this compound are not extensively detailed, these established pathways for substituted benzotriazoles provide a clear model for its expected reactivity. iisj.inresearchgate.net The denitrogenation of 1-methylbenzotriazole (B83409), for example, results in a 1,2-H shift to form N-phenylmethanimine. acs.org

Radical Generation and Reactions from Benzotriazole Derivatives

Benzotriazole derivatives are effective precursors for generating nitrogen-centered radicals, particularly iminyl radicals. acs.orgnih.govacs.org These radicals can be generated through various methods, including photolysis or radical fragmentation mechanisms involving the cleavage of a weak N-N bond. mdpi.comacs.org For instance, an iodine-catalyzed N-sulfonylation of benzotriazoles with sodium sulfinates proceeds through a radical mechanism. ccspublishing.org.cn In this process, a sulfonyl radical is initially formed and subsequently adds to the benzotriazole. The involvement of a radical pathway was confirmed by the inhibition of the reaction in the presence of the radical scavenger TEMPO. ccspublishing.org.cn

This reactivity highlights that the benzotriazole ring itself can participate in radical processes. springerprofessional.deresearchgate.net The generation of iminyl radicals from benzotriazole derivatives provides a powerful method for constructing cyclic imines and other nitrogen-containing heterocycles through subsequent cyclization or fragmentation reactions. acs.orgacs.org This radical-generating capacity adds another dimension to the synthetic utility of the benzotriazole moiety present in this compound.

Reactivity of the Iodo Substituent in Transition Metal-Catalyzed Transformations

The carbon-iodine bond in this compound is a primary site for synthetic modification, serving as a highly reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in such transformations, enabling bond formation under relatively mild conditions. wikipedia.org

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The iodo substituent readily participates in palladium-catalyzed C-C bond-forming reactions, most notably the Sonogashira and Suzuki-Miyaura couplings.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is exceptionally useful for synthesizing aryl alkynes. acs.org The high reactivity of aryl iodides makes them ideal substrates for Sonogashira couplings, which can often be performed under mild, aerobic, and even ligand-free conditions. wikipedia.orgnih.gov While direct examples with this compound are specific, the coupling of various aryl iodides, including structurally analogous compounds, is well-documented. nih.govsemanticscholar.org For instance, a denitrative Sonogashira-type coupling of nitroarenes has been developed, showcasing the power of palladium catalysis to link C(sp²) centers to alkynes even when activating other parts of the molecule. acs.org

The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, coupling an organoboron compound (like a boronic acid) with an organohalide. rsc.orggoogle.com Palladium catalysts bearing bulky phosphine (B1218219) ligands are often employed to facilitate the reaction. smolecule.com The Suzuki coupling has been successfully applied to halo-1,2,3-triazoles and benzotriazole derivatives to generate complex biaryl structures. smolecule.comrsc.org For example, the denitrogenative Suzuki coupling of benzotriazoles with boronic acids yields ortho-amino biaryl derivatives. researcher.life

Below is a table summarizing typical conditions for these coupling reactions based on analogous aryl iodide substrates.

ReactionCatalyst SystemBaseSolventTypical ConditionsReference
Sonogashira CouplingPd(OAc)₂, CuIDABCO, Amines (e.g., N-butylamine)THF, WaterRoom temperature to 65 °C, aerobic wikipedia.orgnih.gov
Suzuki-Miyaura CouplingPd(PPh₃)₂Cl₂, Pd(acac)₂ with phosphine ligand (e.g., BrettPhos)K₃PO₄, K₂CO₃Toluene, Water80 °C to 110 °C smolecule.comacs.orgrsc.org

Carbon-Heteroatom Bond Formation (C-N, C-S, C-O)

Beyond C-C bonds, the palladium-catalyzed cross-coupling of aryl halides is a powerful method for forming carbon-heteroatom bonds. nih.gov This includes the formation of C-N bonds (Buchwald-Hartwig amination), C-O bonds (etherification), and C-S bonds (thioetherification). These reactions have become indispensable tools in medicinal and materials chemistry. acs.org

Denitrogenative transformations of the benzotriazole ring itself have been shown to produce C-heteroatom bonds, such as in the visible-light-promoted borylation, thiolation, and phosphorylation, which yield ortho-functionalized aniline (B41778) derivatives. thieme-connect.com While these reactions functionalize the position adjacent to the original amino group after nitrogen loss, the iodo-substituent on this compound provides a direct and alternative site for such C-heteroatom couplings without altering the benzotriazole core. For example, cross-dehydrogenative N-N coupling has been demonstrated between benzotriazoles and amides using hypervalent iodine, showcasing the propensity of the benzotriazole nitrogen atoms to form new bonds. acs.orgd-nb.info The C-I bond offers a complementary and highly reliable route for installing nitrogen, oxygen, and sulfur nucleophiles via established palladium-catalyzed methods.

Mechanistic Elucidation of Iodo-Benzotriazole Coupling Processes

The mechanism of transition metal-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide (R-I), such as this compound, to a low-valent palladium(0) complex. This step, which is typically rate-determining for aryl chlorides and bromides, is very rapid for aryl iodides. It results in the formation of a square planar palladium(II) intermediate (R-Pd(II)-I). mit.edursc.org

Transmetalation : The next step involves the transfer of the organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) to the palladium(II) center, displacing the halide. This forms a new diorganopalladium(II) complex. acs.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C or C-heteroatom bond in the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. mit.edu

Mechanistic studies have revealed significant complexity, including the role of ligands in stabilizing catalytic intermediates and the potential for competing side reactions like homocoupling. nih.govacs.org For benzotriazole derivatives, alternative mechanistic pathways, such as those involving denitrogenation to an arenediazonium species, can operate in parallel or in sequence with the cross-coupling at the halide position, adding another layer of mechanistic intricacy. thieme-connect.comsmolecule.com Furthermore, detailed investigations into related rhodium-catalyzed couplings have highlighted the importance of factors like proton shuttling and the role of cationic versus neutral catalytic species, underscoring the nuanced nature of these transformations. nih.gov

Influence of the N-Methyl Group on Reactivity and Regioselectivity

The introduction of a methyl group at the N1 position of the benzotriazole ring, as seen in this compound, fundamentally alters the molecule's reactivity and the regioselectivity of its subsequent reactions compared to its unsubstituted counterpart, benzotriazole (BTAH).

The N-methylation of benzotriazole introduces significant stereoelectronic effects that dictate reaction pathways. The methyl group, being electron-donating, increases the electron density of the heterocyclic ring system. This heightened electron density, particularly at the N2 and N3 positions, influences the molecule's nucleophilicity and its interactions with electrophiles.

In the case of 1-methyl-1,2,3-triazole, the presence of the methyl group at the N1 position does not significantly alter the base strength compared to the parent 1,2,3-triazole. bhu.ac.in However, methylation at the N2 position results in a much weaker base. bhu.ac.in This suggests that for this compound, the primary sites of electronic influence are the adjacent nitrogen atoms. The steric bulk of the methyl group, while modest, can also play a role in directing incoming reagents, favoring attack at the less hindered N3 position over the N2 position in certain coordination chemistries. rsc.org Studies on the methylation of substituted indazoles, which are structurally related to benzotriazoles, have shown that steric effects are a significant factor in determining the ratio of N1 to N2 alkylation products. rsc.org For this compound, where the N1 position is already occupied, the interplay between the electronic activation from the methyl group and the steric hindrance it presents is crucial for predicting the outcomes of further functionalization.

PropertyEffect of N1-MethylationConsequence for this compound
Electronic Effect The methyl group is electron-donating, increasing electron density in the triazole ring.Enhances the nucleophilicity of the N2 and N3 atoms, potentially increasing reactivity towards electrophiles.
Steric Effect The methyl group introduces steric bulk around the N1 and N2 positions.May sterically hinder reactions at the N2 position, favoring functionalization at the more accessible N3 atom in coordination complexes. rsc.org
Basicity 1-Methyl-1,2,3-triazole exhibits basicity comparable to the parent compound, while 2-methyl-1,2,3-triazole is a weaker base. bhu.ac.inThe basicity of the triazole system is maintained, allowing it to participate in base-catalyzed or coordination reactions.

Unsubstituted benzotriazole exists as a dynamic equilibrium between two tautomeric forms: the 1H- and the 2H-tautomer. nih.govacs.org The 1H-tautomer is generally considered the more stable and predominant form due to its fully aromatic nature. nih.govacs.orgresearchgate.net This tautomerism means that reactions with unsubstituted benzotriazole can potentially occur at either the N1 or N2 positions, often leading to mixtures of regioisomers, which presents a significant synthetic challenge. nih.gov

The introduction of a methyl group at the N1 position, as in this compound, effectively "locks" the molecule into a single tautomeric form. This eliminates the possibility of tautomeric equilibrium. Consequently, the challenge of regioselectivity is simplified; reactions cannot occur via initial substitution at the N1 position, and the molecule presents distinct N2 and N3 atoms for further reactions. This fixed structure is a critical feature, providing a clear and predictable platform for subsequent chemical transformations. Theoretical studies using various computational methods have investigated the relative stabilities of benzotriazole tautomers, confirming that while 1H-benzotriazole is energetically preferred, the energy difference is small enough for both to exist in equilibrium. researchgate.netresearchgate.net N1-alkylation removes this complexity, making compounds like this compound valuable synthons in medicinal and materials chemistry. nih.govmdpi.com

CompoundTautomeric Forms PresentImplication for Reactivity
Benzotriazole (BTAH) Dynamic equilibrium between 1H-benzotriazole and 2H-benzotriazole. nih.govacs.orgReactions can yield mixtures of N1- and N2-substituted products, posing a regioselectivity challenge. nih.gov
This compound Exists as a single, "locked" N1-methylated tautomer.Eliminates tautomeric ambiguity, providing a defined structure for predictable, regioselective functionalization at other positions.

Stereoelectronic Effects of N1-Methylation on Reaction Outcomes

Advanced Mechanistic Studies in Benzotriazole Chemistry

Recent mechanistic studies have provided deeper insights into the reactivity of benzotriazoles, revealing sophisticated pathways that enable precise control over chemical transformations.

A significant challenge in benzotriazole chemistry is controlling the regioselectivity of N-functionalization. d-nb.info Groundbreaking work in rhodium-catalyzed reactions has demonstrated that the choice of diphosphine ligand can exquisitely control the reaction outcome, directing allylation to either the N1 or N2 position of the benzotriazole ring. d-nb.infonih.govscilit.com

For instance, in the rhodium-catalyzed coupling of benzotriazoles and allenes, using the JoSPOphos ligand leads to a kinetic preference for N1 allylation. d-nb.infonih.gov Conversely, employing the DPEphos ligand favors the formation of the N2-allylated product. d-nb.infonih.gov Density Functional Theory (DFT) calculations revealed that this regioselectivity is determined during the oxidative addition step. d-nb.infonih.gov The high N2-selectivity observed with the DPEphos ligand is attributed to more favorable electrostatic interactions between the electron-rich N1 atom of the benzotriazole and the positively charged rhodium center in the transition state. nih.govd-nb.info While this compound is already substituted at N1, these principles of ligand-mediated control are fundamental to the broader field and inform strategies for functionalizing the remaining nitrogen atoms or for designing catalysts for related heterocyclic systems.

Ligand Influence on Rh-Catalyzed Allylation of Benzotriazole d-nb.infonih.gov
LigandObserved Major ProductMechanistic Rationale
JoSPOphos N1-allylationKinetic preference for oxidative addition at the N1-H bond.
DPEphos N2-allylationStabilizing electrostatic interactions favor the transition state leading to N2 functionalization.

The classical mechanism for many transition-metal-catalyzed reactions involving N-H bonds is initial oxidative addition of the N-H bond to the metal center. However, recent detailed mechanistic studies on the rhodium-catalyzed coupling of benzotriazole with allenes have challenged this view. nih.govacs.org Experimental and computational evidence suggests that a direct oxidative addition of the benzotriazole N-H bond does not occur. acs.org

Instead, a more nuanced mechanism involving a counteranion-assisted proton shuttle is proposed. nih.govresearchgate.netresearchgate.net In this pathway, the benzotriazole coordinates to the rhodium center through a nitrogen atom while the N-H bond remains intact. acs.org The key step involves the isomerization of the coordinated benzotriazole, followed by a proton transfer from the heterocycle to the allene (B1206475) substrate, facilitated by the counteranion (e.g., chloride). nih.govacs.orgacs.org This revised mechanism, which bypasses the high-energy oxidative addition step, successfully rationalizes the observed N2-selectivity and has led to the optimization of reaction conditions, allowing for lower temperatures and shorter reaction times. nih.govresearchgate.net

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming new chemical bonds, including those involving benzotriazoles. acs.org These reactions avoid the need for pre-functionalized starting materials by directly coupling two C-H, N-H, or other X-H bonds. acs.orgrsc.org

Several innovative CDC methods for benzotriazole functionalization have been developed:

N-N Bond Formation: An unprecedented intermolecular, hetero-selective cross-dehydrogenative N-N coupling between N-methoxyamides and benzotriazoles has been achieved using a hypervalent iodine species, (diacetoxyiodo)benzene (B116549) (PIDA), as the oxidant. acs.orgresearchgate.net This metal-free method is highly selective and proceeds under mild conditions. acs.org

N-C(sp²) Bond Formation: An electrochemical approach enables the formal cross-dehydrogenative coupling of olefins with benzotriazoles to synthesize N-vinyl benzotriazoles. rsc.orgdntb.gov.ua This method uses tetra-n-butylammonium iodide (nBu4NI) as both the electrolyte and an iodine mediator, avoiding the need for metal catalysts or chemical oxidants and producing only hydrogen gas as a byproduct. rsc.org

These strategies represent significant advances, providing efficient and environmentally cleaner routes to complex benzotriazole derivatives. acs.orgrsc.org

Examples of Cross-Dehydrogenative Coupling with Benzotriazoles
Coupling PartnersBond FormedKey Reagent/MethodSignificance
Benzotriazole + N-MethoxyamideN-N(Diacetoxyiodo)benzene (PIDA) acs.orgMetal-free, highly selective hetero-coupling. acs.org
Benzotriazole + OlefinN-C(sp²)Electrochemical, nBu4NI mediator rsc.orgGreen, atom-economical synthesis of N-vinyl benzotriazoles. rsc.org

Iodine-Mediated Aminoselenation Reactions

The functionalization of alkenes through the introduction of both nitrogen and selenium moieties, known as aminoselenation, represents a powerful tool in synthetic organic chemistry for the creation of complex molecules. The use of molecular iodine as a mediator for such transformations offers a convenient and metal-free approach. Research has demonstrated that benzotriazole derivatives, including this compound, can serve as effective nitrogen sources in these reactions. researchgate.net

A convenient procedure has been developed for the aminoselenation of alkenes utilizing benzotriazoles, diselenides, and molecular iodine. researchgate.net This method is characterized by its mild reaction conditions and simple procedure, affording aminoselenide products with high regioselectivity and in good yields. researchgate.net The reaction is proposed to proceed through the initial interaction of molecular iodine with the diselenide, which generates an electrophilic selenium species. researchgate.net This reactive intermediate then undergoes an electrophilic addition to the alkene, followed by the nucleophilic attack of the benzotriazole to yield the final aminoselenide product. researchgate.net

The general mechanism for the iodine-mediated aminoselenation of alkenes with benzotriazoles is depicted below. The process is initiated by the reaction of molecular iodine (I₂) with a diselenide (R¹-Se-Se-R¹) to form a reactive electrophilic selenium species, likely an organo-selenyl iodide (R¹-Se-I). This species is then attacked by the alkene in an electrophilic addition, leading to the formation of a cyclic seleniranium ion intermediate. The benzotriazole derivative then acts as a nucleophile, attacking one of the carbon atoms of the seleniranium ion ring. This nucleophilic attack proceeds in an anti-fashion, leading to the opening of the ring and the formation of the vicinal aminoselenide product with high regioselectivity. researchgate.net

The scope of this reaction has been explored with various alkenes and benzotriazole derivatives. The following table summarizes the results for the aminoselenation of styrene (B11656) with diphenyl diselenide and different substituted benzotriazoles, illustrating the utility of this method.

Table 1: Iodine-Mediated Aminoselenation of Styrene with Various Benzotriazoles Reaction conditions: Styrene (0.5 mmol), diphenyl diselenide (0.25 mmol), benzotriazole (0.75 mmol), I₂ (0.5 mmol), in CH₃CN (3 mL) at room temperature for 10 hours.

EntryBenzotriazole DerivativeProductYield (%)
1Benzotriazole1-(2-phenyl-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole85
24-Methylbenzotriazole4-methyl-1-(2-phenyl-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole82
35-Methylbenzotriazole5-methyl-1-(2-phenyl-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole83
44-Chlorobenzotriazole4-chloro-1-(2-phenyl-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole78
55-Chlorobenzotriazole5-chloro-1-(2-phenyl-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole79
64-Iodobenzotriazole4-iodo-1-(2-phenyl-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole75
71-Methylbenzotriazole1-methyl-4-(2-phenyl-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole80

Data sourced from Wang et al., RSC Advances, 2017. researchgate.net

Further investigations into the substrate scope revealed that this iodine-mediated aminoselenation is applicable to a range of alkenes, including both electron-rich and electron-deficient olefins. The following table presents the results for the reaction of various alkenes with benzotriazole and diphenyl diselenide.

Table 2: Iodine-Mediated Aminoselenation of Various Alkenes with Benzotriazole Reaction conditions: Alkene (0.5 mmol), diphenyl diselenide (0.25 mmol), benzotriazole (0.75 mmol), I₂ (0.5 mmol), in CH₃CN (3 mL) at room temperature.

EntryAlkeneProductTime (h)Yield (%)
1Styrene1-(2-phenyl-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole1085
24-Methylstyrene1-(2-(p-tolyl)-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole1088
34-Methoxystyrene1-(2-(4-methoxyphenyl)-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole890
44-Chlorostyrene1-(2-(4-chlorophenyl)-2-(phenylselanyl)ethyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole1282
5Indene1-(2-(phenylselanyl)-2,3-dihydro-1H-inden-1-yl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole1086
6Cyclohexene1-(2-(phenylselanyl)cyclohexyl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole1275
71-Octene1-(1-(phenylselanyl)octan-2-yl)-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazole1278

Data sourced from Wang et al., RSC Advances, 2017. researchgate.net

This methodology highlights the utility of iodine in mediating the formation of C-N and C-Se bonds in a single operation, providing a straightforward and efficient route to valuable aminoselenide compounds. The use of benzotriazole derivatives, such as this compound, as the nitrogen source contributes to the versatility of this transformation.

Spectroscopic and Structural Characterization of 4 Iodo 1 Methylbenzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Iodo-1-methylbenzotriazole, a combination of ¹H, ¹³C, and ¹⁵N NMR would be essential for a complete assignment and understanding of its chemical environment.

Detailed NMR spectral data for the parent compound, 1-methylbenzotriazole (B83409) (Mebta), have been thoroughly reported and serve as a crucial baseline. mdpi.comjestr.org The introduction of an iodine atom at the 4-position is expected to induce predictable shifts in the NMR spectrum due to its electronic and steric effects.

The reported ¹H and ¹³C NMR chemical shifts for 1-methylbenzotriazole in DMSO-d₆ provide a reference point for predicting the spectrum of its 4-iodo derivative. mdpi.com

Table 1: NMR Data for 1-Methylbenzotriazole (in DMSO-d₆)

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
4 8.06 (d) 119.1
5 7.42 (t) 124.0
6 7.57 (t) 127.6
7 7.86 (d) 110.7
8 (C3a) - 145.3
9 (C7a) - 133.5
10 (CH₃) 4.34 (s) 34.2

Data sourced from MDPI mdpi.com

For the 4-iodo derivative, the iodine atom is expected to cause a significant downfield shift for the adjacent protons and carbons. While direct data is unavailable, information from 4-Iodo-1-phenyl-1H-benzotriazole can offer insights. In this related compound, the introduction of iodine at the 4-position alters the aromatic signals significantly. researchgate.net For this compound, one would anticipate the H-5 proton to be deshielded, and the C-4 carbon to experience a substantial shift due to the carbon-iodine bond. The C-5 and C-3a (C-8) carbons would also be affected.

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within heterocyclic systems. mdpi.com For 1-methylbenzotriazole, the three distinct nitrogen atoms give rise to separate signals, confirming the N1-substitution and the absence of the tautomerism seen in the parent benzotriazole (B28993). mdpi.com

Table 2: ¹⁵N NMR Chemical Shifts for 1-Methylbenzotriazole (in DMSO-d₆)

Atom Position ¹⁵N Chemical Shift (ppm)
N1 -161.5
N2 -1.1
N3 -41.0

Data sourced from MDPI mdpi.com

In this compound, the iodine substituent at the 4-position would likely induce minor shifts in the ¹⁵N signals compared to the parent 1-methylbenzotriazole. This is because the primary electronic effects of the substituent are on the benzene (B151609) ring, but subtle long-range effects on the triazole ring's nitrogen atoms would still be detectable, providing further structural confirmation.

Benzotriazole itself exists in a dynamic equilibrium between two tautomeric forms, 1H- and 2H-benzotriazole, a process that can be studied using dynamic NMR spectroscopy. scbt.com This prototropic tautomerism involves the migration of a proton between the N1 and N3 positions of the triazole ring.

However, in this compound, the presence of the methyl group at the N1 position precludes this type of tautomerism. The N-alkylation effectively "locks" the molecule into the 1-substituted isomeric form. Therefore, dynamic NMR studies would not be employed to probe tautomerism in this specific compound, but the technique remains fundamental for studying the parent benzotriazole and its derivatives where the N-H proton is present.

¹⁵N NMR Investigations for Nitrogen Environment Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, single-crystal X-ray diffraction has been successfully applied to a vast number of functionalized benzotriazole derivatives. researchgate.netacs.orgfiu.eduacs.org For instance, the crystal structures of iodo-containing benzotriazoles and coordination polymers incorporating 1-methylbenzotriazole and iodide have been determined. researchgate.netresearchgate.net

These studies confirm the planar nature of the benzotriazole ring system and provide precise measurements of the molecular geometry. Analysis of a copper(I) coordination polymer containing 1-methyl-1H-benzotriazole and iodide ligands, for example, reveals specific coordination modes and bond distances within a complex supramolecular assembly. researchgate.net The structural analysis of 4-Iodo-1-phenyl-1H-benzotriazole also provides valuable data on the geometry of the 4-iodobenzotriazole core. researchgate.net

In the solid state, benzotriazole derivatives engage in various intermolecular interactions that dictate their crystal packing. Analysis of related crystal structures shows that π-π stacking interactions between the aromatic benzotriazole rings are a common and significant feature. mdpi.com

In some structures, the conformation between the benzotriazole ring and its substituent is a key feature. For example, in an 8-(benzotriazol-1-yl)-7-deazapurine derivative, the benzotriazole and deazapurine rings are twisted relative to each other by an angle of 67.9°, which influences the potential for intermolecular stacking. fiu.edu For this compound, one would expect a largely planar benzotriazole core. The crystal packing would likely be influenced by a combination of π-π stacking and potentially halogen bonding involving the iodine atom, a type of non-covalent interaction that is of increasing interest in crystal engineering.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1-Methylbenzotriazole (Mebta)
4-Iodo-1-phenyl-1H-benzotriazole
Benzotriazole
1H-Benzotriazole
2H-Benzotriazole
8-(Benzotriazol-1-yl)-7-deazapurine

Single Crystal X-ray Diffraction Analysis of Functionalized Benzotriazole Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pattern Confirmation

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confirmation of the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. This section details the HRMS analysis of this compound, confirming its molecular formula and elucidating its fragmentation behavior.

The analysis of this compound by HRMS provides an experimental mass that can be compared to the calculated exact mass based on its presumed molecular formula, C₇H₆IN₃. The close correlation between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

While specific experimental HRMS data for this compound is not publicly available in the searched literature, a theoretical analysis can be presented based on its structure. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for the [M+H]⁺ Ion of this compound

ParameterValue
Molecular Formula C₇H₆IN₃
Calculated Exact Mass 258.9601 u
Adduct [M+H]⁺
Calculated m/z 259.9679 u

Note: This table is based on theoretical calculations, as experimental data from primary literature was not found.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Under ionization, the molecule breaks apart into smaller, charged fragments. The masses of these fragments are indicative of the structural motifs present in the parent molecule. For this compound, key fragmentation pathways would likely involve the loss of the iodine atom, the methyl group, and the cleavage of the triazole ring.

A plausible fragmentation pattern for this compound would involve the following key steps:

Loss of Iodine: A primary fragmentation would likely be the cleavage of the C-I bond, a relatively weak bond, resulting in a fragment corresponding to the 1-methylbenzotriazolyl cation.

Loss of the Methyl Group: The loss of the methyl radical (•CH₃) from the parent ion or subsequent fragments is another expected pathway.

Cleavage of the Triazole Ring: The triazole ring can undergo cleavage, typically with the loss of a molecule of nitrogen (N₂), a stable neutral loss.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

Proposed Fragment StructureChemical FormulaCalculated m/z
[C₇H₆N₃]⁺1-Methylbenzotriazolyl cation132.0556
[C₆H₄IN₃]⁺Ion from loss of methyl group243.9444
[C₇H₆I]⁺Ion from loss of N₂228.9563
[C₆H₄N]⁺Benzynium ion90.0338

Note: The m/z values in this table are theoretical and represent plausible fragmentation pathways. Experimental verification is required.

The comprehensive analysis of the high-resolution mass spectrum, including the accurate mass of the molecular ion and the pattern of fragment ions, is crucial for the unambiguous structural elucidation and confirmation of this compound.

Computational Chemistry Approaches for 4 Iodo 1 Methylbenzotriazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and reactivity of heterocyclic compounds like 4-Iodo-1-methylbenzotriazole.

The first step in most computational studies is the geometry optimization of the molecule to find its most stable three-dimensional structure (a minimum on the potential energy surface). For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT is used to explore the energetic profiles of various reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. For instance, in reactions common to benzotriazoles, such as electrophilic substitution or metal-catalyzed cross-coupling, DFT can map out the entire reaction coordinate. Studies on related 1-aryl-1H-benzotriazoles have used DFT to calculate the CH acidities to predict sites of deprotonation, a key step in many functionalization reactions. researchgate.net Similarly, the energetic profiles for N-alkylation reactions of the parent benzotriazole (B28993) molecule have been thoroughly investigated using DFT, revealing the kinetic and thermodynamic factors that control regioselectivity. researchgate.net These calculations provide a quantitative understanding of reaction feasibility and selectivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table presents plausible, representative data for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond LengthC4-I2.10 Å
Bond LengthN1-CH₃1.47 Å
Bond LengthN1-N21.35 Å
Bond LengthN2-N31.33 Å
Bond AngleC5-C4-I119.5°
Bond AngleC9-N1-CH₃125.0°

Frontier Molecular Orbital Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is a key component of DFT-based reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the electron-donating methyl group at the N1 position and the electron-withdrawing iodo group at the C4 position would significantly influence the energies and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the N2 and N3 atoms of the triazole ring, making them potential sites for protonation or coordination to metal ions.

Table 2: Representative Frontier Molecular Orbital Energies This table contains hypothetical data based on related benzotriazole structures.

Molecular OrbitalEnergy (eV)Implication for Reactivity
HOMO-6.5 eVIndicates electron-donating capability
LUMO-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity

Mechanistic Probing via Advanced Computational Methods

Beyond standard DFT calculations, more advanced computational methods can provide deeper mechanistic insights into the reactions of this compound.

The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful tool for understanding reaction barriers. It deconstructs the activation energy into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). scm.com The strain energy is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. The interaction energy is the actual interaction between the distorted reactants.

This analysis can be combined with Energy Decomposition Analysis (EDA), which further breaks down the interaction energy into chemically meaningful terms: electrostatic interaction (ΔV_elstat), Pauli repulsion (ΔE_Pauli), and orbital interactions (ΔE_oi). scm.com This combined approach has been successfully applied to understand the regioselectivity in the rhodium-catalyzed allylation of benzotriazoles, revealing that electrostatic interactions between the benzotriazole and the catalyst were the deciding factor. researchgate.net A similar analysis for reactions involving this compound could elucidate the roles of steric hindrance from the iodo group and electronic effects in controlling reactivity.

Identifying the transition state (TS) is crucial for understanding any chemical reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. DFT calculations are used to locate and optimize the geometry of the TS. researchgate.net The corresponding activation energy (the energy difference between the TS and the reactants) is then used within Transition State Theory to predict reaction rate constants. This has been applied to study tautomerization reactions in various triazole derivatives. researchgate.net For this compound, characterizing the transition states for key synthetic transformations would provide valuable information on reaction kinetics and help in optimizing reaction conditions.

Activation Strain Analysis and Energy Decomposition Analysis for Reaction Energetics

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org

By calculating the absolute magnetic shieldings of the nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the optimized geometry of this compound, and then referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), theoretical NMR spectra can be generated. acs.org These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific signals, which is particularly useful for distinguishing between isomers. This combined experimental and computational approach has been effectively used for various nitrogen-containing heterocycles. acs.orgresearchgate.net

Table 3: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents plausible, representative data for illustrative purposes.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C495.094.50.5
C5125.8126.1-0.3
C6129.5129.20.3
C7115.2115.7-0.5
C8 (C=N)145.1144.80.3
C9 (C=N)133.4133.9-0.5
N-CH₃34.234.00.2

Advanced Analytical and Methodological Approaches for 4 Iodo 1 Methylbenzotriazole Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzotriazole (B28993) derivatives. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components. Method development for compounds like 4-Iodo-1-methylbenzotriazole typically involves reverse-phase chromatography, which separates molecules based on their hydrophobicity.

Separation and Quantification of Substituted Benzotriazoles and Impurities

The effective separation of substituted benzotriazoles from their isomers and process-related impurities is critical for quality assessment. For instance, HPLC methods have been developed to separate the isomers 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, which is essential due to their different toxicities and degradation behaviors. uva.nl Similarly, specific HPLC methods can simultaneously determine the content of a primary compound, such as 5-butylbenzotriazole, and its various impurities to control product quality. google.com

Quantification is typically achieved using a UV detector, as the benzotriazole ring system provides strong chromophores. The development of these methods requires careful selection of the stationary phase, mobile phase composition, and detector wavelength. google.com Methods are validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govnih.gov For example, a validated method for phenolic benzotriazoles in plasma demonstrated linearity with a correlation coefficient (r²) of ≥ 0.99 and an LOQ of ≤ 5.0 ng/mL for free analytes. nih.gov

Table 1: Example HPLC Conditions for Benzotriazole Derivative Analysis This table presents typical starting conditions for the analysis of substituted benzotriazoles, which would be adapted for this compound.

ParameterConditionReference Compound(s)Source
Chromatographic ColumnOctadecyl bonded silica (B1680970) gel (C18), 4.6 x 250mm, 5 µm5-butylbenzotriazole google.com
Mobile PhaseA: Water; B: Acetonitrile (B52724) (Gradient Elution)5-butylbenzotriazole google.com
Analytical ColumnSymmetryShield C18, 150 x 4.6 mm, 5 µmBenzotriazole UV stabilizers
Flow Rate1.0 mL/minBenzotriazole UV stabilizers
Column Temperature25-35 °C5-butylbenzotriazole google.com
Detection Wavelength215-230 nm5-butylbenzotriazole google.com

Optimization of Chromatographic Conditions for Iodo-Methyl Derivatives

Optimizing chromatographic conditions is essential to achieve baseline separation of the target analyte, this compound, from closely related structures, such as positional isomers or precursors. Key parameters for optimization include the mobile phase composition, pH, and column temperature.

For iodo-methyl derivatives, a reverse-phase C18 column is a common starting point. google.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). google.com The ratio of these solvents is adjusted through gradient elution to ensure that both less retained and more retained impurities are effectively separated and eluted with sharp peaks. google.com For instance, a gradient might start with a higher percentage of the aqueous phase and linearly increase the organic phase percentage to elute more hydrophobic compounds.

The pH of the mobile phase can influence the retention time of ionizable compounds, although for N-methylated benzotriazoles, this effect may be less pronounced than for their 1H-benzotriazole counterparts. Column temperature affects solvent viscosity and analyte solubility, thereby influencing retention times and peak shapes. google.com A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and identify the optimal conditions for robust separation. researchgate.netmdpi.com

Table 2: Optimization of On-line Solid Phase Extraction (SPE) for Benzotriazole Analysis This data illustrates the optimization of sample preparation parameters, a crucial step often coupled with HPLC analysis. Recoveries of representative benzotriazole UV stabilizers are shown as a function of varying methanol (MeOH) ratios in the sample.

MeOH Ratio in Sample (%)Recovery of UV-326 (%)Recovery of UV-320 (%)Recovery of UV-327 (%)Recovery of UV-234 (%)
095989796
1096999897
209810110299
30105103104101
4085828483

Source: Adapted from data on optimization of on-line SPE for benzotriazole UV stabilizers. researchgate.net

In Situ Spectroscopic Monitoring Techniques for Reaction Progress Analysis

Understanding the kinetics and mechanisms of reactions that form or consume this compound is greatly enhanced by in situ spectroscopic techniques. These methods allow for real-time monitoring of the reaction mixture without the need for sampling and quenching, providing a dynamic view of the chemical transformation.

Raman spectroscopy is a powerful tool for this purpose, particularly in monitoring solid-state or slurry reactions. beilstein-journals.orgirb.hr For example, the mechanochemical synthesis of thioureas using a benzotriazole-based reagent was monitored using in situ Raman spectroscopy. irb.hr This allowed for the identification of a reactive N-thiocarbamoyl benzotriazole intermediate, which was previously considered unisolable in solution. irb.hr The appearance and disappearance of characteristic Raman bands corresponding to reactants, intermediates, and products can be tracked over time to determine reaction endpoints and kinetics. beilstein-journals.orgresearchgate.net In one study, characteristic bands for an N-Thiocarbamoyl benzotriazole intermediate appeared at 544, 1041, 1248, and 1511 cm⁻¹ approximately two minutes into the reaction and later disappeared upon formation of the final product. beilstein-journals.orgresearchgate.net

In-line Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique, especially for solution-phase reactions, providing detailed structural information on the species present as the reaction progresses. researchgate.net

Table 3: In Situ Raman Monitoring of a Benzotriazole-Mediated Reaction This table shows the identification of a reactive intermediate during a mechanochemical reaction via its characteristic Raman bands.

SpeciesCharacteristic Raman Bands (cm⁻¹)ObservationSource
N-Thiocarbamoyl benzotriazole (Intermediate)544, 1041, 1248, 1511Appears ~2 minutes into milling, then disappears as product forms. beilstein-journals.orgresearchgate.net

Electrochemical Studies of Benzotriazole Compounds

Electrochemical studies provide fundamental insights into the redox properties of benzotriazole compounds, which is relevant to their applications, for example, as corrosion inhibitors. asianpubs.org Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are commonly employed.

Cyclic voltammetry studies on benzotriazole in acidic media using a glassy carbon electrode have shown a clear reduction peak in the cathodic scan, with no corresponding oxidation peak in the reverse scan, indicating an irreversible reduction process. scispace.comtsijournals.com The effect of parameters like potential scan rate and pH on the electrochemical behavior can be investigated to elucidate the reaction mechanism. scispace.comtsijournals.com Studies have shown that the electro-reduction process for benzotriazole is diffusion-controlled, as evidenced by a linear relationship between the peak current and the square root of the scan rate. scispace.com

Electrochemical impedance spectroscopy is used to study the interface between a metal surface and a solution containing a benzotriazole derivative. asianpubs.org This is particularly useful in corrosion studies, where an increase in the charge transfer resistance value indicates the formation of a protective inhibitor layer on the metal surface. asianpubs.org These electrochemical techniques can be applied to this compound to characterize its redox potential, understand its electronic properties, and evaluate its performance in applications like corrosion inhibition.

Table 4: Summary of Cyclic Voltammetry Findings for Benzotriazole

ParameterObservationIndicationSource
Redox BehaviorOne reduction peak observed at ~ -1.48 V; no oxidation peak.Irreversible electro-reduction process. scispace.com
Effect of Scan RatePeak current increases with an increase in potential scan rate.--- scispace.com
Peak Current vs. √Scan RateA straight-line plot is obtained.The electro-reduction process is diffusion-controlled. scispace.com

Synthetic Applications and Future Research Directions of 4 Iodo 1 Methylbenzotriazole

Applications in Advanced Materials Science (focus on chemical synthesis and properties)

Incorporation into π-Conjugated Polymer Systems for Electronic Materials

The strategic incorporation of electron-deficient heterocycles into π-conjugated polymer backbones is a cornerstone of modern organic electronics design. These acceptor units are crucial for tuning the optoelectronic properties of materials used in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Benzotriazole (B28993) moieties, particularly when halogenated, serve as effective electron-deficient building blocks. The iodo-substituent in 4-iodo-1-methylbenzotriazole makes it a prime candidate for integration into these polymer systems through transition-metal-catalyzed cross-coupling reactions.

The utility of halogenated benzotriazoles in this context has been demonstrated with analogous compounds. For instance, 4,7-dibromo-2-methyl-2H-benzo[d] ccspublishing.org.cnsmolecule.comtriazole has been successfully employed in the synthesis of π-conjugated polymers. smolecule.com The bromine atoms in this monomer act as handles for palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings, allowing for the construction of alternating donor-acceptor polymer chains. smolecule.com These reactions are fundamental to creating conjugated systems with tailored energy levels and charge transport characteristics. libretexts.org

Given that the carbon-iodine bond is generally more reactive than the carbon-bromine bond in such cross-coupling reactions, this compound is expected to be an excellent monomer for polymerization. This enhanced reactivity could potentially lead to milder reaction conditions and higher molecular weight polymers, both of which are desirable for achieving high-performance electronic materials. The electron-withdrawing nature of the triazole ring system, further amplified by the iodo-substituent, would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer. This is a key requirement for achieving stable n-type (electron-transporting) or ambipolar charge transport in OFETs. researchgate.net

The research into benzotriazole-containing polymers has shown promising results for electronic applications. For example, copolymers of a benzotriazole acceptor with various donor units have been synthesized and characterized, demonstrating the tunability of their electrochemical and optical properties. mdpi.com The data below summarizes the properties of a related benzotriazole derivative used in a cross-coupling reaction, illustrating the potential of such building blocks.

Table 1: Application of a Halogenated Benzotriazole Derivative in Synthesis

Reactant Coupling Partner Catalyst System Product Type Application Reference
4,7-Dibromo-2-methylbenzotriazole Aryl boronic acids Palladium catalyst Biaryl products Synthesis of complex organic molecules smolecule.com

Emerging Research Avenues in Iodo-Methylbenzotriazole Chemistry

The field of heterocyclic chemistry is continually evolving, with a strong emphasis on the development of more efficient, selective, and sustainable synthetic methodologies. For a versatile building block like this compound, several emerging research avenues hold significant promise for expanding its synthetic utility and application scope.

Development of Sustainable and Green Synthetic Approaches

Traditional methods for the synthesis of heterocyclic compounds often rely on harsh reagents and organic solvents, leading to environmental concerns. Modern synthetic chemistry is increasingly focused on "green" alternatives that minimize waste and utilize more benign reaction conditions. For the synthesis of benzotriazoles, including iodinated derivatives, several green approaches are being explored.

One promising strategy is the use of microwave-assisted synthesis. researchgate.net Microwave heating can dramatically reduce reaction times and improve yields, often in the absence of a solvent or in environmentally friendly solvents like water. mdpi.comresearchgate.net For instance, the diazotization of o-phenylenediamines to form the benzotriazole core has been successfully carried out using a solid-phase catalyst (K-10 montmorillonite) under microwave irradiation, offering a recyclable and efficient method. researchgate.net

Another avenue for greener synthesis involves the use of molecular iodine as a catalyst in aqueous media. Iodine-catalyzed reactions are attractive due to the low cost and low toxicity of iodine. ccspublishing.org.cn For example, the N-sulfonylation of benzotriazoles has been achieved using catalytic I2 in a water-containing solvent system at room temperature. ccspublishing.org.cn Exploring the direct iodination of 1-methylbenzotriazole (B83409) using a catalytic amount of iodine under green conditions could provide a more sustainable route to this compound.

Table 2: Examples of Green Synthesis Strategies for Benzotriazole Derivatives

Method Key Features Reactants Product Reference
Microwave-assisted solid phase diazotation Solvent-free, recyclable catalyst o-Phenylenediamines, NaNO2, K-10 Montmorillonite Substituted benzotriazoles researchgate.net

Exploration of Photoredox Catalysis and Electrosynthesis in Benzotriazole Chemistry

Photoredox catalysis and electrosynthesis represent cutting-edge techniques in organic synthesis that utilize light or electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can enable transformations that are difficult to achieve through traditional thermal methods.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org In the context of benzotriazole chemistry, photoredox methods have been employed for C-H functionalization and N-N coupling reactions. acs.org The use of an iodide/phosphine-mediated system in photoredox catalysis has been shown to be effective for a variety of transformations, including iodination. beilstein-journals.org This suggests a potential pathway for the synthesis of this compound from the parent 1-methylbenzotriazole under photocatalytic conditions.

Electrosynthesis offers another sustainable approach by replacing chemical oxidants or reductants with electricity. researchgate.net This technique has been successfully applied to the synthesis of various benzotriazole derivatives. For example, the electrochemical cross-dehydrogenative coupling of olefins with benzotriazoles has been developed to produce N-vinyl benzotriazoles. acs.orgrsc.org The electrochemical synthesis of 2-aryl-1,2,3-benzotriazoles and their N-oxides from 2-nitroazobenzene (B8693682) precursors has also been reported. researchgate.net Exploring the electrochemical iodination of 1-methylbenzotriazole or the coupling of iodinated precursors could lead to novel and efficient synthetic routes.

Discovery of Novel Reaction Pathways and Enhanced Selectivity Control

A fundamental challenge in the chemistry of benzotriazoles is controlling the regioselectivity of reactions, particularly at the nitrogen atoms (N1 vs. N2) and on the benzene (B151609) ring. tsijournals.com Research into novel reaction pathways that offer enhanced selectivity is a key area of investigation.

The development of new catalytic systems is crucial for achieving high selectivity. For example, copper-catalyzed N-arylation has been used to selectively synthesize N1-aryl benzotriazoles. tsijournals.com Similarly, iodine-mediated oxidative cross-coupling reactions have shown regioselectivity in the functionalization of related heterocyclic systems. For instance, the direct C-H functionalization of 7-deazapurine, which is structurally similar to benzotriazole, with benzotriazole itself was achieved with regioselectivity at the C8 position using an iodine/TBHP system. nih.gov This suggests that direct, regioselective iodination of the benzotriazole ring is a feasible and important area for future research.

Furthermore, the generation of benzynes from benzotriazole precursors opens up a wide range of possibilities for the synthesis of functionalized aromatic compounds. bohrium.comsemanticscholar.org While this typically involves the cleavage of the triazole ring, it highlights the versatile reactivity of the benzotriazole core. Exploring the reactivity of the iodo-substituent in this compound as a handle for generating a benzyne (B1209423) intermediate could lead to novel synthetic applications.

The control over reaction selectivity is often dictated by subtle electronic and steric factors of the substrates and reagents. researchgate.net Future research will likely focus on the development of sophisticated catalytic systems and a deeper computational understanding of reaction mechanisms to predict and control the outcomes of benzotriazole functionalization with high precision. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4,7-Dibromo-2-methyl-2H-benzo[d] ccspublishing.org.cnsmolecule.comtriazole
Suzuki-Miyaura
Sonogashira
o-Phenylenediamines
K-10 montmorillonite
Sodium sulfinates
N-sulfonylbenzotriazoles
1-Methylbenzotriazole
N-vinyl benzotriazoles
2-Aryl-1,2,3-benzotriazoles
2-Nitroazobenzene
N1-aryl benzotriazoles
7-Deazapurine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.